REACTION_CXSMILES
|
[CH2:1]([CH:3]1[NH:8][CH:7]([CH2:9][CH3:10])[CH:6]([CH3:11])[CH:5]=N1)[CH3:2].[Cl-].[NH4+]>>[CH2:9]([C:7]1[C:6]([CH3:11])=[CH:5][C:1]([CH3:2])=[CH:3][N:8]=1)[CH3:10] |f:1.2|
|
Name
|
204.6g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4-diethyl-5-methyl-2,3,4,5-tetrahydropyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1N=CC(C(N1)CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
period to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hrs
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |